2,5-Difluoro-3-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piridina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

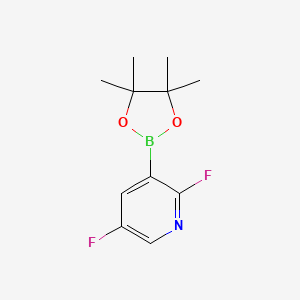

2,5-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: is a chemical compound with the molecular formula C11H14BF2NO2 It is a derivative of pyridine, substituted with two fluorine atoms and a boronic ester group

Aplicaciones Científicas De Investigación

Chemistry:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Catalysis: Acts as a ligand in various catalytic processes.

Biology and Medicine:

Drug Development:

Industry:

Material Science: Used in the synthesis of materials with specific electronic properties.

Mecanismo De Acción

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of boronic acids and their derivatives. Moreover, factors such as temperature and the presence of other molecules can also influence the compound’s action .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a difluoropyridine precursor. A common method includes the use of a palladium catalyst in the presence of a boronic ester reagent. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of fluorine atoms.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Base: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.

Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Comparación Con Compuestos Similares

- 2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness: The unique aspect of 2,5-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine lies in its specific substitution pattern, which imparts distinct reactivity and stability compared to its analogs. The presence of two fluorine atoms enhances its electrophilic character, making it a valuable intermediate in various synthetic applications .

Actividad Biológica

2,5-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

The molecular formula of 2,5-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is C12H16BF2NO2 with a molecular weight of 255.07 g/mol. It is characterized by the presence of a pyridine ring and a boron-containing dioxaborolane moiety which is known for its role in various chemical reactions and biological applications .

Synthesis

The synthesis of this compound typically involves a series of reactions starting from 3-bromo-2,5-difluoroaniline and bis(pinacolato)diboron using palladium-catalyzed coupling methods. The reaction conditions often include solvents like 1,4-dioxane and catalysts such as potassium acetate .

Reaction Scheme

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 3-bromo-2,5-difluoroaniline + bis(pinacolato)diboron | Microwave irradiation at 120 °C for 30 min | 55% |

The biological activity of the compound is largely attributed to its ability to interact with various biological targets. Research indicates that compounds containing dioxaborolane moieties can act as inhibitors for specific enzymes and receptors. For instance, studies have shown that similar compounds can inhibit topoisomerase II and act as partial agonists for serotonin receptors .

Case Studies

- Topoisomerase II Inhibition : A study demonstrated that derivatives of dioxaborolane compounds exhibited significant inhibition of topoisomerase II activity. This suggests potential applications in cancer therapy where topoisomerase inhibitors are crucial .

- Serotonin Receptor Activity : Another investigation focused on the interaction of pyridine derivatives with serotonin receptors (specifically 5HT4). The results indicated that these compounds could modulate receptor activity, which may have implications for treating mood disorders .

Toxicity and Safety

Safety data indicate that the compound may cause skin and eye irritation upon contact. It is classified as an irritant and requires appropriate handling precautions including protective equipment during laboratory use .

Propiedades

IUPAC Name |

2,5-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BF2NO2/c1-10(2)11(3,4)17-12(16-10)8-5-7(13)6-15-9(8)14/h5-6H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMDNBNPGRWGIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BF2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681917 |

Source

|

| Record name | 2,5-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-86-7 |

Source

|

| Record name | 2,5-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.